molecular formula C10H12N4 B15095062 [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

Cat. No.: B15095062
M. Wt: 188.23 g/mol
InChI Key: UVGAHNNWZNBCSE-UHFFFAOYSA-N
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Description

[3-(3-Methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a 1,2,4-triazole derivative featuring a 3-methylphenyl substituent at position 3 of the triazole ring and a methanamine group at position 5. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, contributing to diverse biological activities such as antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C10H12N4/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14)

InChI Key

UVGAHNNWZNBCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the use of 3-amino-1,2,4-triazole as a key starting material. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-methylbenzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired compound .

Industrial Production Methods

Industrial production methods for 1,2,4-triazole derivatives often involve multi-step synthetic routes that are optimized for high yield and purity. These methods may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for their application in large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Triazole Positions) Molecular Formula Molar Mass (g/mol) Key Features Reference
[3-(3-Methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine 3-(3-methylphenyl), 5-(methanamine) C10H12N4 188.23 Moderate lipophilicity; potential for hydrochloride salt formation
2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine 3-(3-methylbenzyl), 5-(ethylamine) C12H17ClN4 252.75 Extended alkyl chain (ethylamine); hydrochloride salt enhances solubility
[3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride 3-(furan-2-yl), 5-(methanamine) C7H8N4O·HCl 182.17 Heteroaromatic furan enhances electronic properties; hydrochloride salt
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 3-ethyl, 1-methyl, 5-(ethylamine) C7H14N4 168.23 N-methylation reduces steric hindrance; shorter alkyl chain
[3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride 3-(4-fluorophenyl), 5-(methanamine) C9H10FN4·HCl 226.67 Fluorine substitution increases metabolic stability
Key Observations:
  • Substituent Effects: Aromatic vs. Halogenation: Fluorine at the para position () enhances metabolic stability and lipophilicity compared to methyl groups . Alkyl Chain Length: Ethylamine chains () increase molecular weight and may improve solubility when converted to hydrochloride salts .
  • Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in drug development .

Antimicrobial Activity:
  • Compounds with sulfur-containing substituents (e.g., 3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio groups () exhibit enhanced antimicrobial activity due to thiol-mediated interactions with bacterial enzymes .
Metabolic and Disease Associations:
  • 2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine () was reported to increase 55.64-fold in moyamoya disease plasma, suggesting triazole derivatives may play roles in metabolic disturbances or as biomarkers .
Enzyme Inhibition:

    Biological Activity

    [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

    Synthesis

    The compound is synthesized through a reaction involving equimolar quantities of specific precursors. The general synthetic route involves the use of ethanol as a solvent and sodium hydroxide as a catalyst. The crude product is purified through recrystallization techniques to yield colorless crystals with high purity levels .

    Antimicrobial Properties

    Recent studies have highlighted the antimicrobial activity of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine against various bacterial strains, including Mycobacterium tuberculosis. In particular, it has been shown to inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MIC) as low as 8 μg/mL. This compound demonstrated significant bactericidal effects when tested in human monocyte-derived macrophages (MDMs), indicating its potential role in treating tuberculosis .

    Table 1: Antimicrobial Efficacy of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

    CompoundTarget BacteriaMIC (μg/mL)IC50 (μM)Notes
    7Mycobacterium tuberculosis80.91Effective against biofilm formation
    3Mycobacterium abscessusNot effective-No inhibitory effect

    Cytotoxicity

    Cytotoxicity studies conducted on mouse fibroblast L929 cell lines suggest that while the compound exhibits antimicrobial properties, it maintains a favorable safety profile at therapeutic concentrations. The cytotoxic effects were evaluated using the MTT assay, which indicated low toxicity at concentrations corresponding to its MIC values .

    Study on Antitubercular Activity

    In a recent study investigating the antitubercular activity of several triazole derivatives, [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine was evaluated for its ability to penetrate human macrophages and inhibit intracellular growth of M. tuberculosis. Results indicated a significant reduction in bacterial viability within macrophages treated with the compound compared to untreated controls .

    Figure 1: Effect of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine on M. tuberculosis Viability

    Effect of Compound on M. tuberculosis

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